3-Bromo-8-chloroquinolin-4-amine
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Description
“3-Bromo-8-chloroquinolin-4-amine” is a chemical compound with the molecular formula C9H6BrClN2 and a molecular weight of 257.51 g/mol. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline, the core structure of “this compound”, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The bromo and chloro substituents at the 3rd and 8th positions respectively, along with the amine group at the 4th position, contribute to the unique properties of this compound.Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in Pd-catalyzed amination reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reactants.Safety and Hazards
Future Directions
Quinoline and its derivatives, including “3-Bromo-8-chloroquinolin-4-amine”, continue to be a focus of research due to their versatile applications in medicinal chemistry . Future research may focus on developing new synthesis methods, investigating new biological activities, and improving the understanding of the structure-function relationships of these compounds .
Properties
CAS No. |
1065088-37-0 |
---|---|
Molecular Formula |
C9H6BrClN2 |
Molecular Weight |
257.51 g/mol |
IUPAC Name |
3-bromo-8-chloroquinolin-4-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-4-13-9-5(8(6)12)2-1-3-7(9)11/h1-4H,(H2,12,13) |
InChI Key |
RYQXKDDCRNAMGI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)Br)N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)Br)N |
Origin of Product |
United States |
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